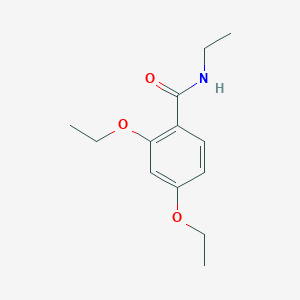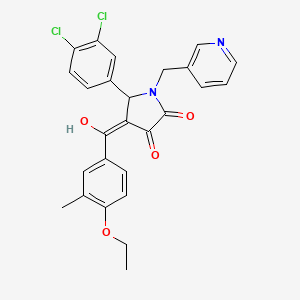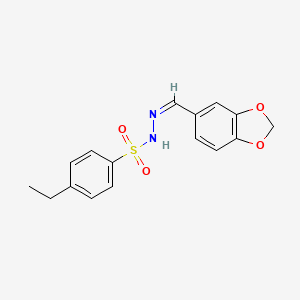![molecular formula C14H17N3O2S2 B5351668 N-(4-ethoxyphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]propanamide](/img/structure/B5351668.png)
N-(4-ethoxyphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-ethoxyphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]propanamide, also known as ETT, is a compound that has gained significant attention in the scientific community due to its potential therapeutic applications. ETT belongs to the class of thiazolidinone derivatives and has been extensively studied for its biological activities.
Wirkmechanismus
The mechanism of action of N-(4-ethoxyphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]propanamide is not fully understood, but it is believed to act by inhibiting the activity of various enzymes and signaling pathways. This compound has been reported to inhibit the activity of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are enzymes involved in the inflammatory response. This compound has also been found to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor involved in the regulation of inflammatory genes.
Biochemical and Physiological Effects:
This compound has been reported to exhibit various biochemical and physiological effects. This compound has been found to reduce the levels of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). This compound has also been reported to increase the levels of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT). This compound has been found to improve glucose metabolism and insulin sensitivity in animal models of diabetes.
Vorteile Und Einschränkungen Für Laborexperimente
N-(4-ethoxyphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]propanamide has several advantages and limitations for lab experiments. This compound is a relatively stable compound and can be easily synthesized in large quantities. This compound has been found to exhibit low toxicity and has shown no adverse effects in animal studies. However, this compound has poor solubility in water, which can limit its use in certain experiments. This compound also has a short half-life, which can make it difficult to study its long-term effects.
Zukünftige Richtungen
N-(4-ethoxyphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]propanamide has shown promising results in various scientific research applications, and several future directions can be explored. This compound can be further studied for its potential as a chemotherapeutic agent and can be tested for its efficacy in various cancer models. This compound can also be studied for its potential as an anti-inflammatory and antioxidant agent in various disease models. The synthesis of this compound can be further optimized to improve the yield and purity of the compound. The development of novel delivery methods can also be explored to improve the solubility and bioavailability of this compound.
Synthesemethoden
The synthesis of N-(4-ethoxyphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]propanamide involves the reaction of 4-ethoxyaniline with 5-methyl-1,3,4-thiadiazol-2-thiol in the presence of acetic anhydride and triethylamine. The resulting product is then reacted with 2-bromo-propionyl chloride to obtain this compound. The synthesis of this compound has been optimized by various researchers, and several modifications have been made to improve the yield and purity of the compound.
Wissenschaftliche Forschungsanwendungen
N-(4-ethoxyphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]propanamide has been extensively studied for its biological activities and has shown promising results in various scientific research applications. This compound has been reported to exhibit anti-inflammatory, antioxidant, and antidiabetic activities. This compound has also been found to possess anticancer properties and has shown potential as a chemotherapeutic agent.
Eigenschaften
IUPAC Name |
N-(4-ethoxyphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O2S2/c1-4-19-12-7-5-11(6-8-12)15-13(18)9(2)20-14-17-16-10(3)21-14/h5-9H,4H2,1-3H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBODNOSNUIOVAO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C(C)SC2=NN=C(S2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-bromo-N-ethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-2-furamide](/img/structure/B5351590.png)
![N-cyclopentyl-N'-({1-[(1-ethyl-1H-imidazol-2-yl)methyl]pyrrolidin-3-yl}methyl)urea](/img/structure/B5351598.png)
![5-{3-oxo-3-[(3R*,3aR*,7aR*)-3-phenylhexahydro-4,7-ethanopyrrolo[3,2-b]pyridin-1(2H)-yl]propyl}isoxazol-3-ol](/img/structure/B5351604.png)
![methyl 2-{5-[(2-cyclohexyl-5-imino-7-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]-2-furyl}benzoate](/img/structure/B5351607.png)


![N-(2-chloro-4,5-difluorophenyl)-N'-[2-(2-methoxyphenoxy)ethyl]urea](/img/structure/B5351645.png)

![2-[1-(2-chloro-6-fluorobenzyl)-3-oxo-2-piperazinyl]-N,N-dimethylacetamide](/img/structure/B5351659.png)




![(3aR*,7aS*)-2-(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-ylcarbonyl)-2,3,3a,4,7,7a-hexahydro-1H-isoindole](/img/structure/B5351718.png)